Product packaging for 4-Bromo-5-chloroquinazoline(Cat. No.:CAS No. 1260877-11-9)

4-Bromo-5-chloroquinazoline

Cat. No.: B3227323
CAS No.: 1260877-11-9
M. Wt: 243.49 g/mol
InChI Key: LSKWQLSNXXLKPI-UHFFFAOYSA-N
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Description

Significance of Halogenated Quinazoline (B50416) Scaffolds in Modern Organic Synthesis and Chemical Biology Investigations

Halogenated quinazoline scaffolds are pivotal intermediates in modern organic synthesis, primarily due to the versatile reactivity of the carbon-halogen bond. mdpi.com The presence of halogen atoms, such as bromine and chlorine, on the quinazoline ring system provides reactive sites for a variety of cross-coupling reactions. mdpi.com These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enable the introduction of diverse substituents onto the quinazoline core, facilitating the generation of large libraries of novel compounds. mdpi.com The order of reactivity for halogens in these transformations is typically I > Br > Cl, allowing for selective functionalization when multiple different halogens are present. mdpi.com

The electron-withdrawing nature of halogens also influences the electronic properties of the quinazoline ring, activating it for nucleophilic substitution reactions. This is particularly relevant at the 4-position of the quinazoline ring, which is highly electrophilic. researchgate.net This inherent reactivity makes halogenated quinazolines valuable precursors for the synthesis of polysubstituted derivatives with potential applications in medicinal chemistry and materials science. mdpi.com

In the realm of chemical biology, halogenated quinazolines are recognized as "privileged scaffolds". nih.govbeilstein-journals.org This term highlights their ability to bind to multiple biological targets with high affinity. scielo.br Derivatives of halogenated quinazolines have been extensively investigated for their potential as anticancer agents, often functioning as inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, which are crucial for tumor growth and proliferation. nih.govbeilstein-journals.org Beyond oncology, these compounds have shown promise as anti-inflammatory, antiviral, and antimicrobial agents. researchgate.netlookchem.com

Overview of Strategic Research Directions Pertaining to 4-Bromo-5-chloroquinazoline and Positional Isomers

The specific compound, this compound, and its positional isomers are subjects of focused research due to the unique interplay of their substituent effects. The placement of the bromo and chloro groups significantly impacts the molecule's steric and electronic properties, thereby influencing its reactivity and biological activity.

Key research directions include:

Synthetic Methodology Development: Creating efficient and regioselective methods for the synthesis of this compound and its isomers is a primary focus. rsc.org This includes exploring novel catalytic systems and reaction conditions to achieve high yields and purity. frontiersin.org

Reactivity Profiling: Investigating the differential reactivity of the C4-Cl and C5-Br bonds in various chemical transformations is crucial for their strategic use as building blocks. Understanding which halogen is more susceptible to displacement under specific reaction conditions allows for controlled, stepwise functionalization.

Structure-Activity Relationship (SAR) Studies: A significant area of research involves synthesizing a series of derivatives by modifying the 4- and 5-positions and evaluating how these changes affect their biological activity. The positional arrangement of substituents can dramatically alter the potency and selectivity of quinazoline-based compounds. For instance, studies on other quinazoline derivatives have shown that the placement of a substituent at the 6-position can lead to a tenfold increase in potency compared to its 7-position isomer in inhibiting epidermal growth factor receptor tyrosine kinase.

Exploration of Novel Applications: Beyond their established roles in medicinal chemistry, researchers are exploring the potential of these compounds in materials science, for example, in the development of novel organic light-emitting diodes (OLEDs) or other functional materials. mdpi.com

The systematic investigation of this compound and its isomers is essential for unlocking their full potential as versatile tools in both organic synthesis and the development of new therapeutic agents and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClN2 B3227323 4-Bromo-5-chloroquinazoline CAS No. 1260877-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKWQLSNXXLKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857571
Record name 4-Bromo-5-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260877-11-9
Record name 4-Bromo-5-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Reactivity of 4 Bromo 5 Chloroquinazoline

Established and Potential Synthetic Routes

The primary and most common method for the synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4(3H)-one. researchgate.net In the case of this compound, the precursor is 5-bromo-3H-quinazolin-4-one.

A typical procedure involves refluxing 5-bromo-3H-quinazolin-4-one with phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent. A tertiary amine, such as N,N,4-trimethylaniline, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion. The general steps for this synthesis are:

Suspension of 5-bromo-3H-quinazolin-4-one in a solvent like chloroform.

Addition of POCl₃ and a tertiary amine.

Refluxing the mixture for a period ranging from 2 to 16 hours.

Work-up involving cooling, quenching with ice-water, neutralization, extraction, and purification.

Another potential, though less direct, synthetic route could involve the bromination of 4-chloroquinazoline. lookchem.com However, this method can be challenging due to the directing effects of the existing chloro and nitrogen atoms, potentially leading to a mixture of positional isomers. The 5-position is generally less reactive towards electrophilic substitution compared to the 6- or 7-positions, which could result in low yields of the desired product.

Reactivity Profile and Key Chemical Transformations

The reactivity of this compound is dominated by the presence of the two halogen substituents, which have differing reactivities in various chemical reactions. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, a consequence of the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring. researchgate.net In contrast, the bromine atom at the 5-position on the benzene (B151609) ring is more amenable to participating in metal-catalyzed cross-coupling reactions. mdpi.com

Nucleophilic Substitution Reactions: The C4-chloro group can be readily displaced by a variety of nucleophiles. Common reagents for these substitutions include primary and secondary amines, which are used to synthesize 4-aminoquinazoline derivatives. nih.govbeilstein-journals.org These reactions are often carried out under mild conditions, especially with electron-rich amines. nih.govbeilstein-journals.org

Metal-Catalyzed Cross-Coupling Reactions: The C5-bromo bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. mdpi.com The general order of reactivity for halogens in these reactions (C-I > C-Br > C-Cl) allows for selective coupling at the 5-position while leaving the 4-chloro group intact for subsequent transformations. mdpi.com Important cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a C-C bond.

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to introduce an alkynyl group. researchgate.net

Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst. mdpi.com

Heck Coupling: Reaction with alkenes catalyzed by a palladium complex. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond with an amine. mdpi.com

The ability to perform these reactions selectively at the C5 position first, followed by nucleophilic substitution at the C4 position, makes this compound a highly valuable and versatile intermediate for the synthesis of complex, polysubstituted quinazolines.

Physicochemical and Spectroscopic Properties

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₄BrClN₂ lookchem.com
Molecular Weight 243.49 g/mol chemicalbook.com
Appearance White to off-white solid lookchem.com
CAS Number 2148-38-1 chemicalbook.comalfa-chemistry.com
InChI Key XCVRQUJTALTMRU-UHFFFAOYSA-N
SMILES ClC1=C2C(Br)=CC=CC2=NC=N1

Spectroscopic Profile

Spectroscopic techniques are crucial for the identification and characterization of this compound. The data obtained from these methods provide insights into the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The exact mass can be confirmed using high-resolution mass spectrometry (HRMS). beilstein-journals.org Electrospray ionization (ESI) is a common technique used, and the [M+H]⁺ ion would be observed.

Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include C-Br and C-Cl stretching bands. The C-Br stretch typically appears in the region of 550 cm⁻¹, while the C-Cl stretch is found around 750 cm⁻¹.

Applications in Chemical Research

Role in Medicinal Chemistry

The quinazoline (B50416) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.govbeilstein-journals.org Halogenated quinazolines, including this compound, serve as crucial intermediates in the synthesis of potential therapeutic agents. mdpi.com

Scaffold for the Synthesis of Bioactive Molecules

This compound is a versatile starting material for the creation of libraries of compounds for drug discovery. The differential reactivity of the C4-chloro and C5-bromo positions allows for a stepwise and controlled introduction of various functional groups. mdpi.com This enables the systematic exploration of the chemical space around the quinazoline core to optimize biological activity.

Derivatives of this compound have been investigated for their potential as:

Anticancer Agents: Many quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR, which are implicated in cancer cell proliferation and survival. nih.gov The 4-anilinoquinazoline (B1210976) moiety, in particular, is a key feature of several approved anticancer drugs. nih.govbeilstein-journals.org

Antiviral and Antibacterial Agents: The quinazoline nucleus has been found in compounds with a broad spectrum of antimicrobial and antiviral activities. lookchem.com

Phosphodiesterase (PDE) Inhibitors: Certain derivatives have shown potential as inhibitors of phosphodiesterases, such as PDE7A.

Utility in Materials Science

While the primary focus of research on this compound has been in medicinal chemistry, its properties also suggest potential applications in materials science. The ability to undergo cross-coupling reactions allows for the synthesis of extended π-conjugated systems. mdpi.com Such molecules can exhibit interesting photophysical properties, making them candidates for:

Organic Light-Emitting Diodes (OLEDs): The quinazoline core can be incorporated into larger organic molecules designed to emit light upon electrical stimulation.

Organic Photovoltaics (OPVs): The development of novel donor or acceptor materials for use in organic solar cells.

The versatility of the this compound scaffold allows for the fine-tuning of electronic and photophysical properties through the introduction of different substituents, which is a key aspect of materials design. mdpi.com

Application as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems. google.com The ability of the quinazoline scaffold to bind to a variety of proteins makes its derivatives, including those from this compound, suitable for this purpose. scielo.br By attaching a reporter group (e.g., a fluorescent tag or a biotin (B1667282) moiety) to the quinazoline core, researchers can:

Identify the protein targets of a particular quinazoline derivative.

Visualize the localization of the target protein within a cell.

Investigate the biological pathways in which the target protein is involved.

The synthesis of such probes is facilitated by the reactivity of the halogen atoms on the this compound ring, which provide convenient handles for the attachment of the necessary reporter groups.

Structural Analysis

Computational and Theoretical Studies

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like this compound. These calculations can provide valuable insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to determine the most stable conformation of the molecule.

Electronic Properties: Mapping the electrostatic potential to identify electron-rich and electron-deficient regions, which helps in predicting sites of reactivity. Fukui indices can also be calculated to predict the regioselectivity of nucleophilic and electrophilic attacks.

Reaction Mechanisms: Modeling the transition states of chemical reactions to understand the energy barriers and pathways of different transformations. This can be particularly useful in explaining the regioselectivity observed in cross-coupling reactions.

For instance, DFT calculations can help rationalize why certain palladium catalysts are more effective than others in Suzuki-Miyaura coupling reactions by modeling the interaction between the catalyst and the substrate.

X-ray Crystallographic Data

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive information about the solid-state structure of a molecule. bruker.com This technique allows for the precise determination of atomic positions, bond lengths, and bond angles, as well as intermolecular interactions in the crystal lattice.

While a specific X-ray crystal structure for this compound was not found in the provided search results, crystallographic studies of related quinazoline (B50416) derivatives are common in the literature. nih.govlib4ri.ch Such studies are invaluable for:

Confirming Molecular Structure: Unambiguously verifying the connectivity and stereochemistry of a synthesized compound.

Analyzing Intermolecular Interactions: Identifying hydrogen bonds, halogen bonds, and π-π stacking interactions that influence the packing of molecules in the crystal.

Understanding Ligand-Protein Binding: X-ray crystallography of a quinazoline derivative co-crystallized with its protein target can reveal the specific interactions responsible for its biological activity, providing a detailed picture of the binding mode. nih.gov This information is crucial for structure-based drug design.

Positional Isomers and Their Significance

Overview of Other Bromo-Chloro-Quinazoline Isomers

Besides 4-bromo-5-chloroquinazoline, several other positional isomers exist, each with its own unique set of properties. Some examples include:

6-Bromo-4-chloroquinazoline: This isomer has the bromine atom at the 6-position of the benzene (B151609) ring. nih.gov It is a known substrate in N-arylation reactions to form 4-anilinoquinazolines. nih.govbeilstein-journals.org

7-Bromo-4-chloroquinazoline: Here, the bromine is at the 7-position. guidechem.com

8-Bromo-4-chloroquinazoline (B40046): In this isomer, the bromine is at the 8-position, adjacent to the ring fusion. lookchem.com

4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole: While not a quinazoline, this related heterocyclic compound illustrates the complexity of substitution patterns available. smolecule.com

7-Bromo-5-chloroquinazoline: Another possible arrangement of the substituents. accelachem.com

4-Bromo-2-chloroquinazoline: This isomer has the halogens on different rings of the quinazoline system. echemi.com

Comparative Analysis and Structure-Activity Relationships

The differences in the positions of the halogen atoms lead to distinct electronic distributions and steric environments, which in turn affect the molecule's properties.

Reactivity: The position of the halogen on the benzene ring can influence its reactivity in cross-coupling reactions. For example, the steric hindrance around the bromine atom in 8-bromo-4-chloroquinazoline may be different from that in the 6-bromo or 7-bromo isomers, potentially affecting reaction rates and yields.

Biological Activity: The most significant impact of positional isomerism is often seen in the biological activity of the compounds. Structure-activity relationship (SAR) studies have repeatedly shown that the specific placement of substituents is critical for potent and selective interaction with a biological target. For instance, research on chloroethyl-substituted quinazoline derivatives demonstrated that compounds with a substituent at the 6-position were ten times more potent as inhibitors of epidermal growth factor receptor tyrosine kinase than their 7-position counterparts. This highlights the importance of precise positional control in the design of new drug candidates.

The systematic synthesis and biological evaluation of various bromo-chloro-quinazoline isomers are essential for developing a comprehensive understanding of their SAR and for identifying the most promising candidates for further development.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-5-chloroquinazoline, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves halogenation of quinazoline precursors. For example, bromination and chlorination steps may use reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) under controlled conditions (e.g., anhydrous solvents, reflux) . Purification often employs column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol/water mixtures. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm, referencing retention times against known standards .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and substituent-specific shifts (e.g., bromine/chlorine deshielding effects) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical m/z values within 5 ppm error .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, with data deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) .

Q. What safety protocols are mandatory during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in halogenation?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and halt at optimal conversion .

Q. How should researchers address contradictions in spectroscopic data?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to resolve ambiguous peaks .
  • Batch Analysis : Replicate syntheses to isolate batch-specific impurities (e.g., residual solvents) via GC-MS .
  • Peer Review : Share raw data with collaborators to confirm interpretations .

Q. What computational strategies predict reactivity in downstream applications?

  • Methodological Answer :
  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for bioassays .

Q. How to design structure-activity relationship (SAR) studies for quinazoline derivatives?

  • Methodological Answer :
  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., methoxy, nitro groups) and compare bioactivity .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) using positive/negative controls .
  • Statistical Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points may arise from polymorphic forms or impurities. To resolve:
    • Perform differential scanning calorimetry (DSC) to detect polymorph transitions .
    • Repeat crystallization with alternative solvents (e.g., DMSO vs. ethanol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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